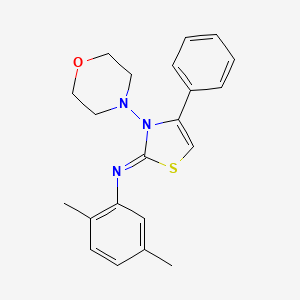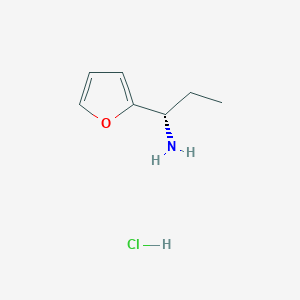
2-Isopropyl-4-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant electronegativity, which imparts unique chemical properties to the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(trifluoromethyl)phenol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group onto the phenol ring. Subsequently, the trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by trifluoromethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
2-Isopropyl-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
2-Isopropyl-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and binding affinity to biological targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the isopropyl group.
2-Isopropylphenol: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Lacks both the phenol and isopropyl groups.
Uniqueness
2-Isopropyl-4-(trifluoromethyl)phenol is unique due to the presence of both the isopropyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
1101062-05-8 |
|---|---|
分子式 |
C10H11F3O |
分子量 |
204.19 g/mol |
IUPAC名 |
2-propan-2-yl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)8-5-7(10(11,12)13)3-4-9(8)14/h3-6,14H,1-2H3 |
InChIキー |
CUMCPOPFIHZRKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


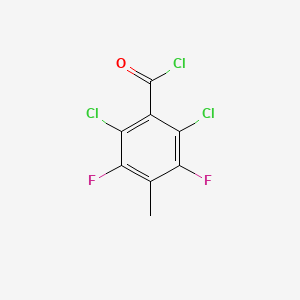
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
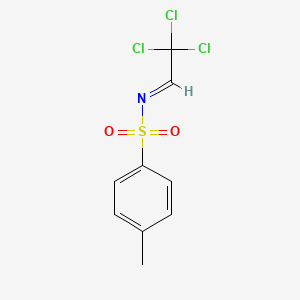
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
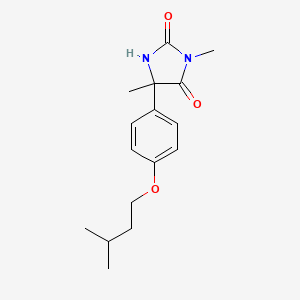

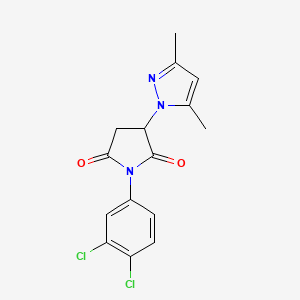
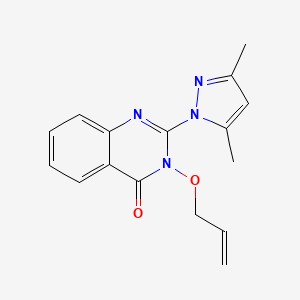
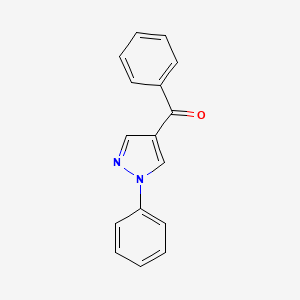
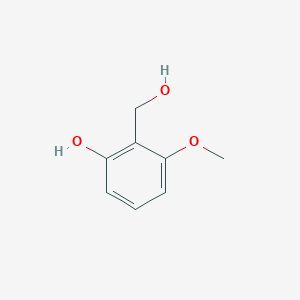
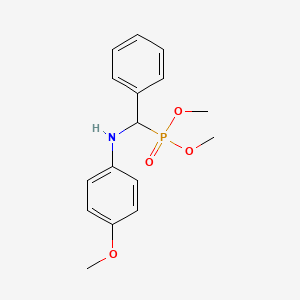
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
